![molecular formula C11H12N4O2 B3050375 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione CAS No. 25507-29-3](/img/structure/B3050375.png)
6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione
Overview
Description
The compound “6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A related compound, 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1h,3h)-diones, has been synthesized via the cleavage of the isatin C–N bond followed by a ring expansion reaction . This synthesis was performed in a one-pot manner using environmentally friendly p-toluene sulphonic acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reactants used. For instance, it has been shown that 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
CDK2 Inhibitors
The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antitumor Applications
The pyrazolopyrimidine moiety, which can be synthesized using 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione, has been used in the design of many pharmaceutical compounds with antitumor applications .
Antimicrobial Applications
Pyrazolopyrimidine derivatives, which can be synthesized using this compound, have been found to have antimicrobial applications .
Antidiabetic Applications
The compound has been used in the synthesis of pyrazolopyrimidine derivatives, which have been found to have antidiabetic applications .
Anti-Alzheimer’s Disease Applications
Pyrazolopyrimidine derivatives, synthesized using 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione, have been found to have applications in the treatment of Alzheimer’s disease .
Anti-Inflammatory Applications
The compound has been used in the synthesis of pyrazolopyrimidine derivatives, which have been found to have anti-inflammatory applications .
Antioxidant Applications
Pyrazolopyrimidine derivatives, synthesized using this compound, have been found to have antioxidant applications .
Synthesis of Novel Compounds
A green and efficient straightforward approach for the regioselective synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1h,3h)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1h-pyrazol-5-amines via the cleavage of the isatin C–N bond followed by a ring expansion reaction in a one-pot manner has been established using environmentally benevolent p-toluene sulphonic acid as a catalyst .
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. Given the interest in pyrimidine derivatives in medicinal chemistry , this compound could potentially have interesting biological activities worth exploring.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
This interaction could potentially alter the activity of the target protein, leading to downstream effects .
Biochemical Pathways
If it indeed targets cdk2 like its analogs, it could affect cell cycle regulation, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
6-amino-5-(benzylamino)-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H4,12,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKMXXXUDCOYFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(NC(=O)NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295189 | |
Record name | 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
CAS RN |
25507-29-3 | |
Record name | NSC100192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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